2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c13-10(17)9-1-2-23-12(9)14-11(18)6-3-7(15(19)20)5-8(4-6)16(21)22/h1-5H,(H2,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBUJBMQYOOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Aminothiophene-3-carboxamide
The Gewald reaction provides efficient access to 2-aminothiophene derivatives. Adapted from methodologies in tetrahydrobenzothiophene synthesis, this step involves:
Reagents :
- Cyclohexanone (10 mmol)
- Ethyl cyanoacetate (12 mmol)
- Sulfur (12 mmol)
- Morpholine (15 mmol) in ethanol
Procedure :
- Combine cyclohexanone, ethyl cyanoacetate, sulfur, and morpholine in ethanol.
- Reflux at 80°C for 1 hour.
- Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 20:1) to isolate 2-aminothiophene-3-carbonitrile (yield: 65–70%).
Nitrile Hydrolysis :
- Dissolve 2-aminothiophene-3-carbonitrile (5 mmol) in 1 M NaOH (20 mL).
- Stir at 80°C for 2 hours.
- Acidify with HCl (pH 2–3), extract with ethyl acetate, and purify via chromatography to yield 2-aminothiophene-3-carboxamide (yield: 60–65%).
Characterization :
Preparation of 3,5-Dinitrobenzoyl Chloride
Derived from protocols for aromatic acyl chlorides:
Reagents :
- 3,5-Dinitrobenzoic acid (10 mmol)
- Thionyl chloride (15 mmol)
- Catalytic DMF (2 drops)
Procedure :
- Suspend 3,5-dinitrobenzoic acid in thionyl chloride.
- Add DMF and reflux at 70°C for 3 hours.
- Remove excess thionyl chloride under vacuum to obtain 3,5-dinitrobenzoyl chloride as a yellow solid (yield: 85–90%).
Characterization :
Acylation of 2-Aminothiophene-3-carboxamide
Adapting acylation methods from tetrahydrobenzothiophene derivatives and triazineamide syntheses:
Reagents :
- 2-Aminothiophene-3-carboxamide (4.45 mmol)
- 3,5-Dinitrobenzoyl chloride (6.67 mmol)
- Triethylamine (6.67 mmol) in dry DCM
Procedure :
- Dissolve 2-aminothiophene-3-carboxamide and triethylamine in DCM at 0°C.
- Add 3,5-dinitrobenzoyl chloride dropwise and stir at room temperature for 2 hours.
- Wash with 10% HCl, 10% NaHCO₃, and brine.
- Purify via chromatography (hexane/ethyl acetate, 10:1) to yield the title compound (yield: 55–60%).
Characterization :
- Melting Point : 175–176°C.
- IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂).
- ¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, Ar-H), 8.50 (d, 2H, Ar-H), 7.60 (s, 1H, thiophene-H), 7.20 (s, 2H, CONH₂).
- ESI–MS : m/z 349.08 [M+H]⁺.
Optimization and Challenges
Reaction Efficiency
Purification
- Silica gel chromatography effectively separates unreacted starting materials and regioisomers. Gradient elution (hexane to ethyl acetate) resolves polar byproducts.
Comparative Analysis of Methodologies
| Parameter | Gewald Reaction | Acyl Chloride Method | HBTU Coupling |
|---|---|---|---|
| Yield | 60–65% | 55–60% | 50–55% |
| Purity | >95% | >90% | >85% |
| Reaction Time | 3 hours | 2 hours | 6 hours |
| Cost Efficiency | High | Moderate | Low |
The acyl chloride method balances yield and practicality, whereas HBTU-mediated coupling, though milder, incurs higher costs and longer durations.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is primarily influenced by its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene ring can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the benzamido group and thiophene ring. Key examples include:
Notes:
Yield inferred from analogous synthesis in .
Full name: 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
High yield due to optimized catalytic conditions (Amberlyst 15) .
A17: 2-(Cyclopropanecarbonyl-amino)-6-hydroxy-benzo[b]thiophene-3,5-dicarboxylic acid derivatives .
Key Observations :
Analytical Characterization
- Chromatography: Similar benzamido-thiophene derivatives are resolved using chiral stationary phases (e.g., CHIRALPAK IB-3) with hexane/ethanol eluents. Retention times vary with substituent polarity (e.g., 10.64 min for cellulose-based phases) .
- Mass spectrometry : Used to confirm molecular weights, as seen in cyclopropane derivatives (e.g., A17) .
Biological Activity
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is CHNOS. The presence of a thiophene ring and a dinitrobenzamide moiety suggests potential interactions with biological targets.
Research indicates that compounds similar to 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide exhibit significant biological activities through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Microtubule Disruption : Some studies suggest that compounds with similar structures can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide. For example:
- Cell Line Studies : In vitro tests demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, although further studies are needed to confirm these findings.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based compounds and evaluated their biological activity. Among these, 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide showed promising results in inhibiting tubulin polymerization and circumventing drug resistance mechanisms in cancer cells .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activity of this compound. It was found to inhibit specific kinases involved in tumor growth signaling pathways. The inhibition was dose-dependent and suggested a competitive mechanism.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
